molecular formula C8H3BrN2O4 B1410701 2-Bromo-3-cyano-4-nitrobenzoic acid CAS No. 1804908-21-1

2-Bromo-3-cyano-4-nitrobenzoic acid

Cat. No.: B1410701
CAS No.: 1804908-21-1
M. Wt: 271.02 g/mol
InChI Key: NEUMCOCOCNFMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-4-nitrobenzoic acid is a polyfunctional aromatic carboxylic acid derivative containing bromine, cyano, and nitro substituents on the benzene ring. These electron-withdrawing groups significantly influence its chemical reactivity, acidity, and physical properties.

Properties

IUPAC Name

2-bromo-3-cyano-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-4(8(12)13)1-2-6(11(14)15)5(7)3-10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUMCOCOCNFMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects of 2-bromo-3-cyano-4-nitrobenzoic acid with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
2-Bromo-3-cyano-4-nitrobenzoic acid C₈H₃BrN₂O₄ Br, CN, NO₂, COOH ~285.03 Carboxylic acid, nitro, cyano
4-Bromobenzoic acid C₇H₅BrO₂ Br, COOH 201.02 Carboxylic acid, bromo
4-Bromo-3-chlorobenzoic acid C₇H₄BrClO₂ Br, Cl, COOH 235.47 Carboxylic acid, bromo, chloro
4-Bromo-2-nitrocinnamic acid C₉H₆BrNO₄ Br, NO₂, CH₂CH₂COOH 280.05 Cinnamic acid, nitro, bromo

Substituent Effects:

  • Acidity: The nitro (-NO₂) and cyano (-CN) groups in 2-bromo-3-cyano-4-nitrobenzoic acid are strong electron-withdrawing groups (EWGs), which enhance the acidity of the carboxylic acid (COOH) group. This compound is expected to have a lower pKa (~1.5–2.0) compared to 4-bromobenzoic acid (pKa ~2.9) and 4-bromo-3-chlorobenzoic acid (pKa ~2.5) .
  • Solubility: Increased hydrophobicity from multiple substituents reduces solubility in water compared to simpler bromobenzoic acids.

Physical and Chemical Properties

Property 2-Bromo-3-cyano-4-nitrobenzoic acid 4-Bromobenzoic acid 4-Bromo-3-chlorobenzoic acid
Melting Point Not reported (estimated >200°C) 252–254°C 165–168°C
Boiling Point Decomposes Sublimes Not reported
Stability Likely sensitive to heat/light Stable Stable
Applications Pharmaceutical intermediates Lab reagent Chemical synthesis

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